REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:12]#[N:13])=[CH:8][NH:9]2)=[CH:5][CH:4]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH:20]1(Br)[CH2:23][CH2:22][CH2:21]1>CN(C=O)C>[CH:20]1([N:9]2[C:10]3[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:11]=3)[C:7]([C:12]#[N:13])=[CH:8]2)[CH2:23][CH2:22][CH2:21]1 |f:1.2.3|
|
Name
|
|
Quantity
|
98.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=CNC2=C1)C#N
|
Name
|
cesium carbonate
|
Quantity
|
430 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
67.5 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)Br
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 37° C.
|
Type
|
WASH
|
Details
|
washing in with water
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour the precipitate
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
dried under a stream of nitrogen
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1C=C(C2=CC=C(C=C12)OC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124.1 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |